Succinimidyl-5-(bromoacetamido)pentanoate
Overview
Description
Succinimidyl-5-(bromoacetamido)pentanoate: is a heterobifunctional cross-linking reagent that contains both an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This compound is widely used in biochemical and pharmaceutical research for its ability to link molecules through amine and sulfhydryl groups.
Synthetic Routes and Reaction Conditions:
NHS Ester Formation: The NHS ester is typically synthesized by reacting succinic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Bromoacetyl Group Addition: The bromoacetyl group is introduced by reacting the NHS ester with bromoacetic acid in the presence of a base such as triethylamine.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds. This reaction typically occurs at a pH range of 6.5-8.5.
Thioether Bond Formation: The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. This reaction usually takes place at a pH range of 7.0-8.0.
Common Reagents and Conditions:
Primary Amines: Common reagents include amino acids, peptides, and proteins.
Sulfhydryl Groups: Common reagents include cysteine residues in peptides and proteins.
Reaction Conditions: The reactions are typically carried out in aqueous buffers at controlled pH levels to ensure specificity and efficiency.
Major Products Formed:
Amide-linked Conjugates: These are formed when the NHS ester reacts with primary amines.
Thioether-linked Conjugates: These are formed when the bromoacetyl group reacts with sulfhydryl groups.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of peptide and protein conjugates, facilitating the study of protein interactions and functions. Biology: It is employed in labeling and tracking biomolecules, enabling researchers to study cellular processes and molecular interactions. Medicine: It is used in drug delivery systems and the development of therapeutic agents. Industry: It is utilized in the production of diagnostic reagents and biotechnological products.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds between molecules. The NHS ester reacts with primary amines to form amide bonds, while the bromoacetyl group reacts with sulfhydryl groups to form thioether bonds. These reactions are specific and efficient, allowing for precise molecular conjugation.
Molecular Targets and Pathways Involved:
Primary Amines: These are the targets for the NHS ester, leading to the formation of amide bonds.
Sulfhydryl Groups: These are the targets for the bromoacetyl group, leading to the formation of thioether bonds.
Comparison with Similar Compounds
Succinimidyl-3-(bromoacetamido)propionate (SBAP): This compound is similar but has a shorter spacer arm, making it suitable for different applications.
N-Hydroxysuccinimide (NHS) esters: These are commonly used for amine-reactive conjugation but lack the bromoacetyl group.
Maleimide-PEG2-succinimidyl ester: This compound contains a maleimide group for sulfhydryl-reactive conjugation and a PEG spacer.
Uniqueness: Succinimidyl-5-(bromoacetamido)pentanoate is unique in its ability to form both amide and thioether bonds, making it versatile for various biochemical applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(2-bromoacetyl)amino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O5/c12-7-8(15)13-6-2-1-3-11(18)19-14-9(16)4-5-10(14)17/h1-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPSUQFFJJUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703858 | |
Record name | 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-15-1 | |
Record name | 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.